molecular formula C25H31N3O B14509891 2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol CAS No. 62885-19-2

2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol

Cat. No.: B14509891
CAS No.: 62885-19-2
M. Wt: 389.5 g/mol
InChI Key: ZZBCWZJNQHIKCI-UHFFFAOYSA-N
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Description

2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of dimethylamino groups and phenyl rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

62885-19-2

Molecular Formula

C25H31N3O

Molecular Weight

389.5 g/mol

IUPAC Name

2-[2-[bis[4-(dimethylamino)phenyl]methylamino]phenyl]ethanol

InChI

InChI=1S/C25H31N3O/c1-27(2)22-13-9-20(10-14-22)25(21-11-15-23(16-12-21)28(3)4)26-24-8-6-5-7-19(24)17-18-29/h5-16,25-26,29H,17-18H2,1-4H3

InChI Key

ZZBCWZJNQHIKCI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC3=CC=CC=C3CCO

Origin of Product

United States

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